REACTION_CXSMILES
|
[CH:1]1([NH2:4])[CH2:3][CH2:2]1.[CH:5]1C=CC2N(O)N=NC=2[CH:10]=1.[OH2:15].CCN([CH:22]([CH3:24])[CH3:23])C(C)C.[CH3:25]CN=C=NCCCN(C)C.Cl>C(Cl)Cl.CCOCC>[CH:1]1([NH:4][C:25](=[O:15])[C:22]([CH3:23])([CH3:24])[C:5]#[CH:10])[CH2:3][CH2:2]1 |f:4.5|
|
Name
|
1,1-dimethyl-3-butynoic acid
|
Quantity
|
247 mg
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0.23 mL
|
Type
|
reactant
|
Smiles
|
C1(CC1)N
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C=1C=CC2=C(C1)N=NN2O
|
Name
|
|
Quantity
|
90 mL
|
Type
|
solvent
|
Smiles
|
CCOCC
|
Control Type
|
AMBIENT
|
Type
|
CUSTOM
|
Details
|
The mixture was stirred at rt for 18 h
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
WASH
|
Details
|
washed with 5% aq HCl (15 mL)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over Na2SO4
|
Type
|
CUSTOM
|
Details
|
Removal of the solvent
|
Type
|
WAIT
|
Details
|
left N-cyclopropyl-2,2-dimethylbut-3-ynamide (187 mg, 56%)
|
Reaction Time |
18 h |
Name
|
|
Type
|
|
Smiles
|
C1(CC1)NC(C(C#C)(C)C)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |